N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide,monohydrochloride
Description
Properties
CAS No. |
2749433-21-2 |
|---|---|
Molecular Formula |
C25H33ClN2O2 |
Molecular Weight |
429.0 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H32N2O2.ClH/c1-20-9-11-22(12-10-20)27(25(28)24-8-5-19-29-24)23-14-17-26(18-15-23)16-13-21-6-3-2-4-7-21;/h2-4,6-7,9-12,23-24H,5,8,13-19H2,1H3;1H |
InChI Key |
BFPXSRKXMHVMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCO4.Cl |
Origin of Product |
United States |
Preparation Methods
Radical Carbonylation/Cyclization
Primary and secondary alcohols are converted to tetrahydrofuran-3-ones, which are oxidized to carboxylic acids (Table 1):
Table 1: Radical-Mediated Synthesis of Tetrahydrofuran-3-ones
| Substrate | Conditions | Product | Yield | Ref |
|---|---|---|---|---|
| γ-Hydroxy selenide | AIBN, n-Bu3SnH, CO (60 atm), 80°C | THF-3-one | 72% | |
| Epoxide-derived diol | Et3Al, PhSeNa, allylation | THF-2-carboxylate | 68% |
Key steps:
Oxidation to Carboxylic Acid
Tetrahydrofuran-3-ones undergo Baeyer-Villiger oxidation followed by hydrolysis to yield tetrahydrofuran-2-carboxylic acid.
Formation of 1-Phenethylpiperidin-4-amine
The piperidine intermediate is synthesized via reductive amination and alkylation (Scheme 1):
Scheme 1: Piperidine Intermediate Synthesis
- Reductive amination : Piperidin-4-one reacts with p-toluidine under H2/Pd-C to form N-(piperidin-4-yl)-p-toluidine.
- Phenethylation : Alkylation with phenethyl bromide in DMF/K2CO3 yields 1-phenethylpiperidin-4-amine.
Amide Coupling Reaction
The tetrahydrofuran-2-carboxylic acid is coupled to the piperidine amine using standard acylating agents (Table 2):
Table 2: Amide Coupling Conditions
| Carboxylic Acid | Coupling Reagent | Solvent | Temp | Yield |
|---|---|---|---|---|
| THF-2-CO2H | EDCl/HOBt | CH2Cl2 | 25°C | 85% |
| THF-2-COCl | NEt3 | THF | 0°C→RT | 78% |
Optimal results are achieved with EDCl/HOBt, minimizing racemization and side reactions.
Salt Formation and Purification
The free base is treated with HCl in anhydrous ether to precipitate the monohydrochloride salt (Table 3):
Table 3: Salt Crystallization Parameters
| Free Base (g) | HCl (eq) | Solvent | Purity | Recovery |
|---|---|---|---|---|
| 10.0 | 1.1 | Et2O | 99.2% | 92% |
| 15.0 | 1.05 | EtOH/Et2O | 98.5% | 89% |
Crystallization from ethanol/ether mixtures ensures high purity (>98%).
Optimization and Yield Data
Critical process parameters include:
- Radical cyclization : CO pressure >50 atm suppresses decarbonylation.
- Lewis acid additives : Et3Al enhances cis-selectivity in tetrahydrofuran formation (cis/trans = 5–7:1).
- Amine protection : Boc groups prevent N-alkylation side reactions during phenethylation.
Final isolated yields for the four-step sequence range from 52–61%.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide, monohydrochloride involves its interaction with specific molecular targets in the body. These may include:
Receptors: Binding to and modulating the activity of receptors such as opioid receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
THF-F belongs to the 4-anilidopiperidine class of opioids, sharing a core scaffold with fentanyl and its analogues. Below is a detailed comparison with key structural and functional analogues:
Structural Analogues of THF-F
Key Structural and Functional Differences
Compounds 10 and 12 use propionamide with bulky tetrahydronaphthalene substituents, which may alter receptor binding kinetics .
Aryl Substitutions :
- THF-F’s para-tolyl group introduces steric and electronic effects distinct from the unsubstituted phenyl (Isobutyryl fentanyl) or fluorophenyl (Octfentanil) groups, influencing receptor affinity and selectivity .
Backbone Modifications :
- THF-F retains the 1-phenethylpiperidin-4-yl backbone common to fentanyl analogues. In contrast, Compounds 10–12 incorporate tetrahydronaphthalene methyl moieties, adding hydrophobicity and conformational rigidity .
Research Findings and Trends
Receptor Binding and Selectivity
- THF-F’s structural similarity to fentanyl suggests high µ-opioid receptor (MOR) affinity, though specific binding data are unavailable in the provided evidence.
- Analogues like Octfentanil (with fluorophenyl and methoxy groups) show improved MOR selectivity over δ-opioid receptors (DOR) .
- Compounds 10–12 demonstrate that 5-substituted tetrahydronaphthalene groups modulate binding kinetics, with acetamide derivatives (e.g., Compound 12) exhibiting enhanced stability over amino-substituted variants .
Metabolic and Legal Considerations
Biological Activity
N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide, monohydrochloride (CAS Number: 2749433-21-2), is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to explore the compound's biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula for N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide, monohydrochloride is with a molecular weight of 429.0 g/mol. The compound's structure features a tetrahydrofuran ring, which is significant as it influences its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.0 g/mol |
| CAS Number | 2749433-21-2 |
Research indicates that compounds similar to N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)tetrahydrofuran-2-carboxamide may interact with various neurotransmitter systems, particularly the opioid receptors. These interactions can lead to analgesic effects, making them candidates for pain management therapies.
Pharmacological Studies
- Analgesic Effects : In studies involving animal models, derivatives of this compound demonstrated significant analgesic properties comparable to known opioids. For instance, compounds structurally related to this one have shown effectiveness in reducing pain responses in rodent models, indicating potential use in developing new analgesics.
- Anti-inflammatory Properties : Some studies suggest that the compound may exhibit anti-inflammatory effects, possibly through modulation of cytokine production or inhibition of inflammatory pathways. This could position it as a candidate for treating inflammatory conditions.
- Bioavailability : Research into similar compounds indicates that modifications in their chemical structure can enhance oral bioavailability significantly. For example, derivatives with improved bioavailability have been shown to be effective at lower doses in treating conditions like psoriasis and rheumatoid arthritis .
Case Study 1: Analgesic Efficacy
A study published in a pharmacological journal reported on the analgesic efficacy of a related compound in a mouse model of pain. The compound was administered at varying doses, showing a dose-dependent reduction in pain behavior compared to controls.
Case Study 2: Anti-inflammatory Activity
Another study examined the anti-inflammatory effects of structurally similar compounds in vitro and in vivo. The results indicated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism for their potential therapeutic use in inflammatory diseases.
Q & A
Q. Characterization methods :
- NMR spectroscopy (¹H and ¹³C) confirms structural integrity, with aromatic protons (δ 6.5–7.5 ppm) and piperidine protons (δ 1.5–3.5 ppm) as key markers .
- Mass spectrometry (MS) validates molecular weights (e.g., [M+H]+ peaks matching theoretical values) .
- HPLC assesses purity (>98%) .
Advanced: How do structural modifications in the 4-anilidopiperidine core influence μ-opioid receptor (MOR) binding affinity and selectivity?
Answer:
Modifications to the core structure are systematically evaluated to optimize opioid receptor interactions:
- Hydrophobic substituents : Adding cyclohexyl or tetrahydronaphthalenyl groups enhances MOR binding by interacting with hydrophobic subpockets. For example, 5-amino-tetrahydronaphthalene derivatives show 10-fold higher MOR affinity than unsubstituted analogs .
- Functional groups : Hydroxyl or acetamide groups at the 5-position modulate selectivity. Hydroxyl groups improve δ-opioid receptor (DOR) selectivity, while acetamide derivatives favor MOR .
Q. Methodology :
- Radioligand binding assays : Compete against [³H]DAMGO (MOR-specific ligand) in transfected cell membranes (e.g., CHO cells). IC₅₀ values are normalized to reference compounds like fentanyl .
- Functional assays : Measure cAMP inhibition via MOR activation to determine efficacy (EC₅₀) .
Basic: What analytical techniques confirm the purity and structural identity of the hydrochloride salt form?
Answer:
- X-ray crystallography : Resolves crystal packing and salt formation (e.g., chloride ion coordination with the protonated piperidine nitrogen) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl percentages within 0.4% of theoretical values) .
- Thermogravimetric analysis (TGA) : Confirms monohydrate or anhydrous forms by measuring weight loss upon heating .
Advanced: How are discrepancies in reported MOR binding affinities across studies resolved?
Answer:
Discrepancies arise from variations in:
- Assay conditions : Buffer composition (e.g., Tris vs. HEPES) or temperature (25°C vs. 37°C) alters ligand-receptor kinetics. Standardize protocols using reference ligands (e.g., DAMGO) .
- Compound purity : Trace impurities (>95% vs. >98%) skew results. Validate purity via orthogonal methods (HPLC, NMR) .
- Receptor source : Species differences (human vs. rat MOR) or membrane preparation methods. Use clonal cell lines (e.g., HEK-293) for consistency .
Basic: What in vitro models are used to assess the compound’s pharmacokinetic properties?
Answer:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂). CYP450 isoforms (e.g., CYP3A4) are key contributors .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction (e.g., >90% binding observed for fentanyl analogs) .
- Caco-2 permeability : Predicts intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high permeability) .
Advanced: How does the compound’s efficacy and safety profile compare to fentanyl in vivo?
Answer:
- Analgesic efficacy : Tail-flick or hot-plate tests in rodents show ED₅₀ values. For example, THF fentanyl analogs exhibit ED₅₀ ≈ 0.05 mg/kg (vs. fentanyl: 0.01 mg/kg) .
- Safety : Respiratory depression (measured via plethysmography) and sedation are dose-limiting. THF derivatives show reduced respiratory suppression at equianalgesic doses compared to fentanyl .
- Dependence potential : Conditioned place preference (CPP) assays quantify reward liability. Structural rigidity (tetrahydrofuran ring) may lower abuse potential .
Basic: How is the hydrochloride salt synthesized from the free base?
Answer:
- Salt formation : Dissolve the free base in anhydrous diethyl ether, add concentrated HCl dropwise, and stir at 0°C. Precipitate is filtered, washed with cold ether, and dried under vacuum .
- Yield optimization : Control pH (~4–5) to avoid over-acidification. Typical yields exceed 70% .
Advanced: What computational methods predict the compound’s binding mode to opioid receptors?
Answer:
- Molecular docking : Use MOR crystal structures (PDB: 5C1M) and software like AutoDock Vina. Key interactions include:
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent pairs : Ethanol/water or acetone/hexane yield high-purity crystals. For hydrochloride salts, use methanol/diethyl ether .
- Temperature : Slow cooling from reflux (e.g., 60°C to 4°C over 12 hours) minimizes impurities .
Advanced: How do stereochemical variations (R vs. S configurations) impact pharmacological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
